molecular formula C12H19NO2S B6259770 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine CAS No. 1017140-34-9

1-(3,4-dimethylbenzenesulfonyl)butan-2-amine

Cat. No. B6259770
CAS RN: 1017140-34-9
M. Wt: 241.3
InChI Key:
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Description

“1-(3,4-dimethylbenzenesulfonyl)butan-2-amine” is a chemical compound with the CAS Number: 1017140-34-9 . It has a molecular weight of 241.35 and its IUPAC name is 1-[(3,4-dimethylphenyl)sulfonyl]-2-butanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO2S/c1-4-11(13)8-16(14,15)12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

HIF-1 Pathway Inhibition and Anti-cancer Applications

Research on structurally similar sulfonamide analogs highlights their role in inhibiting the HIF-1 pathway, a crucial mechanism in tumor growth and survival under hypoxic conditions. For instance, a study by Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. They discovered that certain structural modifications, such as the presence of a 3,4-dimethoxybenzenesulfonyl group, significantly enhance the compound's inhibitory effect on HIF-1 activated transcription, which is pivotal for cancer therapy development (Mun et al., 2012).

Amine Synthesis and Screening in Drug Discovery

In the realm of drug discovery, the synthesis of amines and their libraries is critical for screening potential therapeutic agents. Chiang et al. (2009) discussed a minilibrary constructed through the solution-phase synthesis by coupling core amino compounds with carboxylic acids via amide bond formation. This methodology allows for rapid screening of compounds, such as those derived from butan-1-amine, for their cytotoxic effects against cancer cells, demonstrating the significance of amine derivatives in medicinal chemistry research (Chiang et al., 2009).

Crystallography and Molecular Structure Analysis

The study of crystal structures of butyrate and 1,3-dioxane derivatives, including compounds related to butan-2-amine, offers insights into molecular interactions and packing in solid-state chemistry. Jebas et al. (2013) analyzed the crystal structures of such derivatives, providing a foundation for understanding the physical properties and reactivity of related amines (Jebas et al., 2013).

Molecular Aggregates and Chiral Amides

Research on mixed aggregates containing lithiated amines sheds light on the structural preferences and reactivity of amine derivatives. Su et al. (2013) determined the crystal structure of mixed aggregates involving lithiated amines, revealing ladder structures that impact the reactivity and selectivity in organic synthesis (Su et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol, followed by the reaction of the resulting intermediate with 1-bromobutane.", "Starting Materials": [ "3,4-dimethylbenzenesulfonyl chloride", "2-amino-2-methyl-1-propanol", "1-bromobutane" ], "Reaction": [ "Step 1: 3,4-dimethylbenzenesulfonyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate 1-(3,4-dimethylbenzenesulfonyl)butan-2-ol.", "Step 2: The intermediate 1-(3,4-dimethylbenzenesulfonyl)butan-2-ol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate or sodium hydride to form the final product, 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine." ] }

CAS RN

1017140-34-9

Product Name

1-(3,4-dimethylbenzenesulfonyl)butan-2-amine

Molecular Formula

C12H19NO2S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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